- Decarbonylation of aldehydes, India, , ,
Cas no 95-63-6 (1,2,4-Trimethylbenzene)
1,2,4-Trimethylbenzene structure
1,2,4-Trimethylbenzene
1,2,4-Trimethylbenzene Properties
Names and Identifiers
-
- 1,2,4-Trimethylbenzene
- Pseudocumene
- Trimethylbenzene
- 1,2,4-Trimethylbenzere
- 1,2,4-Trimethylbenzene solution
- Pseudoaspidinol-iB
- Pseudocumol
- pseudo-cymene
- 1,3,4-Trimethylbenzene
- 1,2,4-Trimethylbenzene (ACI)
- 1,2,5-Trimethylbenzene
- 3,4-Dimethyltoluene
- Methyl-p-xylene
- NSC 65600
- pseudo-Cumene
- ψ-Cumene
- +Expand
-
- MFCD00008527
- GWHJZXXIDMPWGX-UHFFFAOYSA-N
- 1S/C9H12/c1-7-4-5-8(2)9(3)6-7/h4-6H,1-3H3
- C1C(C)=CC(C)=C(C)C=1
- 1903005
Computed Properties
- 120.09400
- 0
- 0
- 0
- 9
- 86
- 0
- 0
- 0
- 0
- 0
- 1
- 3
- nothing
- 0
Experimental Properties
- 2.61180
- 0.00000
- 7915
- n20/D 1.504(lit.)
- Soluble in alcohol, benzene and ether. Slightly soluble in water
- 168 °C(lit.)
- −44 °C (lit.)
- 4.5 mmHg ( 37.7 °C)
- Fahrenheit: 118.4 ° f
Celsius: 48 ° c - 0.057g/l
- Colorless liquid with aromatic fragrance. [1]
- Stable. Incompatible with strong oxidizing agents. Flammable. May form explosive mixtures with air.
- Insoluble in water, miscible in acetone, petroleum ether, ethanol, ether, benzene and other organic solvents. [15]
- 0.876 g/mL at 20 °C(lit.)
1,2,4-Trimethylbenzene Security Information
- GHS02 GHS06 GHS08
- DC3325000
- 1
- 3
- S26-S61-S45-S36/37-S16-S7
- III
- R10; R20; R36/37/38; R51/53
- Xn N
- UN 3295 3/PG 3
- H225,H301,H311,H331,H370
- P210,P260,P280,P301+P310,P311
- dangerous
- room temp
- III
- 10-20-36/37/38-51/53-65
- Danger
- Yes
- LD50 i.p. in male, female mice (mg/kg): 5000, 4100 (Janik-Spiechowicz)
- 0.8-7%(V)
- 3
1,2,4-Trimethylbenzene Customs Data
- 29029090
1,2,4-Trimethylbenzene Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Cobalt (porous carbon-nitrogen hybrid material-supported) Solvents: Ethanol ; 8 h, 2 MPa, 120 °C
Reference
- Highly effective and chemoselective hydrodeoxygenation of aromatic alcoholsChemical Science, 2022, 13(6), 1629-1635,
Synthetic Circuit 3
Synthetic Circuit 4
Synthetic Circuit 5
Reaction Conditions
1.1 Catalysts: Tricyclohexylphosphine , Bis(triphenylphosphine)nickel dichloride Solvents: Dimethylformamide ; 5 min, rt
1.2 Reagents: Sodium borohydride ; 14 h, 60 °C
1.2 Reagents: Sodium borohydride ; 14 h, 60 °C
Reference
- Room temperature Ni-catalyzed reduction of aryl tosylates by borane hydridesTetrahedron Letters, 2006, 47(43), 7515-7518,
Synthetic Circuit 6
Reaction Conditions
1.1 Catalysts: Palladium Solvents: Toluene ; 12 h, 260 °C
Reference
- Method for preparing benzene ring-containing compounds from pinacol, China, , ,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Water ; 10 min, rt; 24 h, 1 MPa, 160 °C
Reference
- Solvent-Controlled Product Distribution in Vanillin Hydrogenation over a N-Doped Carbon-Supported Nickel CatalystIndustrial & Engineering Chemistry Research, 2023, 62(23), 9134-9143,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Lithium aluminum hydride
Reference
- Synthesis and properties of polymethylbenzyl nitritesNippon Kagaku Kaishi, 1978, (7), 1049-52,
Synthetic Circuit 9
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Potassium hydroxide , Hydrazine hydrate (1:1) Solvents: Dimethyl sulfoxide ; 36 h, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Reference
- Light-Driven Metal-Free Direct Deoxygenation of Alcohols under Mild ConditionsiScience, 2020, 23(8),,
Synthetic Circuit 11
Reaction Conditions
Reference
- Catalytic hydrogenolysis. III. Direct transformation of cyano into methyl groupsSynthesis, 1980, (10), 802-3,
Synthetic Circuit 12
Reaction Conditions
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel Solvents: Toluene
Reference
- Cooligomerization of propadiene with propyne catalyzed by nickel(0) complexesCollection of Czechoslovak Chemical Communications, 1988, 53(6), 1274-86,
Synthetic Circuit 13
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Cobalt , Zinc , Carbon nitride (C3N4) Solvents: Water ; 2 h, 1 MPa, 110 °C
Reference
- CoZn/N-Doped porous carbon derived from bimetallic zeolite imidazolate framework/g-C3N4 for efficient hydrodeoxygenation of vanillinCatalysis Science & Technology, 2022, 12(16), 5178-5188,
Synthetic Circuit 15
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Formic acid Catalysts: Iron oxide (Fe3O4) , Palladium , Silver , Graphene (oxide) Solvents: Water ; 6 h, 130 °C
Reference
- Inorganic nanoparticle deposited catalyst for hydrogenation and manufacturing method of the same, and hydrogenation for biomass derived hydrocarbon compounds, United States, , ,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Zinc nitrate Solvents: Water ; 1 atm, 748 K
Reference
- Centrifugation-free and high yield synthesis of nanosized H-ZSM-5 and its structure-guided aromatization of methanol to 1,2,4-trimethylbenzeneJournal of Materials Chemistry A: Materials for Energy and Sustainability, 2014, 2(46), 19797-19808,
Synthetic Circuit 18
Synthetic Circuit 19
Reaction Conditions
Reference
- Product class 17: phosphazenesScience of Synthesis, 2009, 42, 923-951,
Synthetic Circuit 20
Synthetic Circuit 21
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium , Chromium chloride (CrCl3) Solvents: Methanol ; 4 h, 2 MPa, 280 °C
Reference
- Insight into the solvent, temperature and time effects on the hydrogenolysis of hydrolyzed ligninBioresource Technology, 2016, 221, 568-575,
Synthetic Circuit 22
Reaction Conditions
1.1 500 °C
Reference
- Acetic acid conversion reactions on basic and acidic catalysts under biomass fast pyrolysis conditionsMolecular Catalysis, 2019, 465, 33-42,
Synthetic Circuit 23
Reaction Conditions
1.1 550 °C
Reference
- Xylene isomers distribution in propane aromatization over ZRP zeolitesShiyou Huagong, 2005, 34(9), 835-839,
Synthetic Circuit 24
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ; 1 h, 350 °C; 4 h, 350 °C
Reference
- Catalytic hydrotreatment of pyrolytic lignins from different sources to biobased chemicals: Identification of feed-product relationsBiomass and Bioenergy, 2020, 134,,
Synthetic Circuit 25
Reaction Conditions
1.1 15 min, 550 °C
Reference
- An improved catalytic pyrolysis concept for renewable aromatics from biomass involving a recycling strategy for co-produced polycyclic aromatic hydrocarbonsGreen Chemistry, 2019, 21(14), 3802-3806,
Synthetic Circuit 26
Reaction Conditions
1.1 Catalysts: Zinc ; 6 h, 1 bar, 420 °C
Reference
- Renewable p-Xylene Production by Catalytic Conversion of Crude Bioglycerol (GTA-pX Process)Industrial & Engineering Chemistry Research, 2023, 62(4), 1788-1796,
1,2,4-Trimethylbenzene Raw materials
- Undecane
- Dodecane
- 1,2,3,4-Tetrahydronaphthalene
- 3,4,6-Trimethyl-3-cyclohexenylcarbaldehyd
- (2,4-Dimethylphenyl)methanol
- 1H-Indene,2,3-dihydro-1,6-dimethyl-
- 1H-Indene, octahydro-5-methyl-
- 2,5-Dimethylstyrene (stabilized with 4-tert-butylcatechol)
- 2,4-Dimethylbenzonitrile
- 1,2,4-Trimethylcyclohexane
- Naphthalene,6-ethyl-1,2,3,4-tetrahydro-
- 1H-Indene,2,3-dihydromethyl-
- 1-(Tosyloxy)-2,3,5-trimethylbenzene
- 1H-Indene, octahydro-, trans-
- 1H-Indene,2,3-dihydro-1,3-dimethyl-
- Naphthalene,1,2,3,4-tetrahydro-1,4-dimethyl-
- 1H-Indene, octahydro-,(3aR,7aS)-rel-
- 2,4,6-Trimethylbenzaldehyde
- trans-Decahydronaphthalene
- 2,3-Dimethyl-1,3-butadiene
- 1,2,3,4,5,6,7,8-Octahydrophenanthrene (>85%)
- N-[(2,5-Dimethylphenyl)methyl]-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide
- Glycerol
- 3,4-Dimethylbenzaldehyde
- Tridecane
- n-Tetradecane
- n-Pentadecane
- 1H-Indene,2,3-dihydro-4,7-dimethyl-
- 1,2,3,4,5-pentamethylbenzene
- 2-(chloromethyl)-1,4-dimethylbenzene
- Lignin
- 4-methyl-1,2-Benzenedimethanol
- 4-Ethyl-1,2-dimethylbenzene
1,2,4-Trimethylbenzene Preparation Products
- Meta-Methylanisole (100-84-5)
- 1-Methyl-2-propylbenzene (1074-17-5)
- 1-tert-Butyl-2-methylbenzene (1074-92-6)
- Hexylbenzene (1077-16-3)
- Phenol,4-ethyl-3-methyl- (1123-94-0)
- 1,2,3,4-Tetrahydronaphthalene (119-64-2)
- Phenol, 3,5-diethyl- (1197-34-8)
- 4-Ethylphenol (123-07-9)
- Phenol,2-(1,1-dimethylethyl)-3-methyl- (13037-79-1)
- Methylnaphthalene (1321-94-4)
- diethylcyclohexane (1331-43-7)
- Benzene,1,4-diethyl-2-methyl- (13632-94-5)
- 1,3-DIETHYLBENZENE (141-93-5)
- 5-Indanol (1470-94-6)
- Benzene,1-ethyl-3,5-bis(1-methylethyl)- (15181-13-2)
- 1-methyl-4-pentylbenzene (1595-09-1)
- 2-Butyltoluene (1595-11-5)
- 2-Ethyl-5-methylphenol (1687-61-2)
- 2-Ethyl-6-methylphenol (1687-64-5)
- 7-Methylbenzofuran (17059-52-8)
- Benzene, 1,2-dipropyl- (17171-71-0)
- (17340-07-7)
- 2-Ethyl-1,4-dimethylbenzene (1758-88-9)
- 1,3,5-Trimethylcyclohexane (1839-63-0)
- 6-tert-Butyl-2,4-xylenol (1879-09-0)
- Cyclohexane,1-ethyl-3-methyl-, (1R,3S)-rel- (19489-10-2)
- 6-methylindan-4-ol (20294-32-0)
- 2,5-Dimethylstyrene (stabilized with 4-tert-butylcatechol) (2039-89-6)
- Tert-Pentylbenzene (2049-95-8)
- (but-2-en-2-yl)benzene (2082-61-3)
- 2,3-Dihydro-2,3,4,5-tetramethyl-1H-inden-1-one (2102473-49-2)
- 2-Methyl-1H-indene (2177-47-1)
- 1,3-dimethyl-1H-indene (2177-48-2)
- Phenol,2-ethyl-4,5-dimethyl- (2219-78-5)
- 2,3,6-Trimethylphenol (2416-94-6)
- Azulene (275-51-4)
- 2-Ethyl-m-xylene (2870-04-4)
- 1,3,5,7-tetramethylcycloocta-1,3,5,7-tetraene (29212-88-2)
- 2,3-Dimethylanisole (2944-49-2)
- Naphthalene,decahydro-2-methyl- (2958-76-1)
- Benzene, 1-ethyl-2,3,4,5-tetramethyl- (31365-99-8)
- 2-butylphenol (3180-09-4)
- Phenol,2,3,4,6-tetramethyl- (3238-38-8)
- 1-Ethyl-4-vinylbenzene (>80%) (3454-07-7)
- 2-methyl-6-propylphenol (3520-52-3)
- 2,5-Diisopropylphenol (35946-91-9)
- 1-(3,4-dimethylphenyl)ethan-1-one (3637-01-2)
- 2,3-Dihydro-2,2,4,6-tetramethylbenzofuran (3698-49-5)
- Cyclohexane,1-ethyl-2-methyl- (3728-54-9)
- 1-Ethyl-4-methylcyclohexane (3728-56-1)
- Benzene, 4-(2-butenyl)-1,2-dimethyl- (39831-51-1)
- 2-Methylbenzofuran (4265-25-2)
- Cyclohexane,1-methyl-2-propyl- (4291-79-6)
- Pentane, methyl- (43133-95-5)
- 5-Isopropyl-m-xylene (~85%) (4706-90-5)
- 2,3-dimethyl-1H-indene (4773-82-4)
- Benzene, 1-methoxy-4-(1-methylpropyl)- (4917-90-2)
- Benzene,1-ethyl-3-(1-methylethyl)- (4920-99-4)
- Indane (496-11-7)
- Phenol,2,3,5,6-tetramethyl- (527-35-5)
- 1,2,3,5-Tetramethylbenzene (527-53-7)
- 2,4,6-Trimethylphenol (527-60-6)
- o-Cymene (527-84-4)
- Hexadecane (544-76-3)
- Benzene,(2-methyl-1-buten-1-yl)- (56253-64-6)
- 1,5-Dimethylnaphthalene (571-61-9)
- 3-Hydroxy-4-methylbenzaldehyde (57295-30-4)
- 1,7-Dimethylnaphthalene (575-37-1)
- 1,6-Dimethylnaphthalene (575-43-9)
- 2,3-Dimethylnaphthalene (581-40-8)
- 2,6-Dimethylnaphthalene (581-42-0)
- cis-2-Butene (590-18-1)
- Benzene, 1-(1,1-dimethylethyl)-2-methoxy-3-methyl- (60772-80-7)
- 2-Ethyl Toluene (611-14-3)
- 2-Methylstyrene (611-15-4)
- 3-Ethyltoluene (620-14-4)
- 3-Ethylphenol (620-17-7)
- 4-Ethyltoluene (622-96-8)
- Tridecane (629-50-5)
- 2-Propylphenol (644-35-9)
- 4-Propylphenol (645-56-7)
- 1-Phenyl-1-propyne (673-32-5)
- 1,3,5,7-CYCLOOCTATETRAENE, 1,2,4,6-TETRAMETHYL- (67399-70-6)
- 1,3-Heptadien-5-yne, 2,4-dimethyl-, (Z)- (67399-71-7)
- 3-Ethyl-5-methylphenol (698-71-5)
- 1,2,3,4,5-pentamethylbenzene (700-12-9)
- 2-Methyl-1-phenyl-1-propene (>85%) (768-49-0)
- 2,4,6-Trimethylstyrene (769-25-5)
- 1-Ethyl-2,4-dimethylbenzene (874-41-9)
- 2-Phenylethyl-1,1,2,2-d4-amine (876-20-0)
- Hexamethylbenzene (87-85-4)
- 2-tert-butyl-5-methylphenol (88-60-8)
- 2-Sec-Butylphenol (89-72-5)
- Thymol (89-83-8)
- 2-Ethylphenol (90-00-6)
- Phenol, 2-(1,1-dimethyl-2-propen-1-yl)-3,6-dimethyl- (92617-73-7)
- 1-Ethyl-2,3-dimethylbenzene (933-98-2)
- 1-Ethyl-3,5-dimethylbenzene (934-74-7)
- 4-Ethyl-1,2-dimethylbenzene (934-80-5)
- Indene (95-13-6)
- 1,3-Diisopropylbenzene (99-62-7)
1,2,4-Trimethylbenzene Related Literature
-
Aree Choodum,Niamh Nic Daeid Anal. Methods 2011 3 1525
-
Kui Shen,Weizhong Qian,Ning Wang,Chang Su,Fei Wei J. Mater. Chem. A 2014 2 19797
-
Kai-Jie Chen,Chun-Ting He,Pei-Qin Liao,Yong-Sheng Wei,Peng-Xiang Zhang,Wei Xue,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen New J. Chem. 2014 38 2002
-
L. Longetti,M. Randulová,J. Ojeda,L. Mewes,L. Miseikis,J. Grilj,A. Sanchez-Gonzalez,T. Witting,T. Siegel,Z. Diveki,F. van Mourik,R. Chapman,C. Cacho,S. Yap,J. W. G. Tisch,E. Springate,J. P. Marangos,P. Slaví?ek,C. A. Arrell,M. Chergui Phys. Chem. Chem. Phys. 2020 22 3965
-
5. Reactions of palladium(II) with organic compounds. Part II. Oxidation of some benzenoid compounds in trifluoroacetic acidFerrers R. S. Clark,Richard O. C. Norman,C. Barry Thomas,John S. Willson J. Chem. Soc. Perkin Trans. 1 1974 1289
-
M. Selvaraj Catal. Sci. Technol. 2014 4 2674
-
Jiyun Zhang,Zhe Shi,Di Zhu,Qiang Wang,Gan Zhang,Biao Jin J. Anal. At. Spectrom. 2022 37 1186
-
Mónica Carril,Philipp Altmann,Werner Bonrath,Thomas Netscher,Jan Schütz,Fritz E. Kühn Catal. Sci. Technol. 2012 2 722
-
Anja C. Lindhorst,Jan Schütz,Thomas Netscher,Werner Bonrath,Fritz E. Kühn Catal. Sci. Technol. 2017 7 1902
-
Mark D. Borysiak,Kevin S. Bielawski,Nathan J. Sniadecki,Colin F. Jenkel,Bryan D. Vogt,Jonathan D. Posner Lab Chip 2013 13 2773
95-63-6 (1,2,4-Trimethylbenzene) Related Products
- 443-82-3(1-Fluoro-2,3-dimethylbenzene)
- 452-64-2(4-Fluoro-1,2-dimethylbenzene)
- 461-97-2(3,5-Dimethylfluorobenzene)
- 488-23-3(1,2,3,4-Tetramethylbenzene)
- 615-60-1(4-Chloro-o-xylene)
- 700-12-9(1,2,3,4,5-Pentamethylbenzene)
- 31599-60-7(3-Iodo-o-xylene)
- 934-80-5(4-Ethyl-1,2-dimethylbenzene)
- 608-23-1(1-Chloro-2,3-dimethylbenzene)
- 619-04-5(3,4-Dimethylbenzoic acid)